Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate
Description
Properties
IUPAC Name |
methyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-10-8(2)5-9(6-13)12(14-10)17-7-11(15)16-3/h5H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKMEHIVUOAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate typically involves the reaction of 3-cyano-6-ethyl-5-methylpyridine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Chemistry
Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is primarily explored for its potential pharmaceutical applications. The structural features of this compound suggest it may exhibit biological activity, particularly as an intermediate in the synthesis of more complex pharmaceuticals.
Case Study: Synthesis of Antimicrobial Agents
Research has indicated that derivatives of pyridine compounds, including those with thioacetate groups, may possess antimicrobial properties. For instance, studies have synthesized various analogs to evaluate their efficacy against bacterial strains, demonstrating that modifications in the pyridine structure can significantly influence antimicrobial activity.
Agrochemical Applications
This compound's unique structure also opens avenues for its use in agrochemicals. Pyridine derivatives are often utilized in the development of pesticides and herbicides due to their ability to interact with biological systems in plants and pests.
Case Study: Herbicidal Activity
In one study, researchers evaluated the herbicidal potential of pyridine-based compounds, including this compound. The results indicated promising activity against specific weed species, suggesting further exploration into its formulation as an effective herbicide.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of functional materials or coatings. Its chemical stability and reactivity can be harnessed to create materials with specific functionalities.
Case Study: Development of Coatings
Research has focused on incorporating thioester compounds into polymer matrices to enhance their properties. This compound has been investigated for its role in improving adhesion and resistance to environmental degradation in coatings.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactive thioacetate group can participate in various nucleophilic substitution reactions, facilitating the creation of new compounds.
Case Study: Synthesis Pathways
Several synthetic pathways utilizing this compound have been reported, showcasing its utility in constructing diverse molecular architectures. For example, reactions involving nucleophiles have been optimized to produce novel derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioester functional group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact : The target compound’s ethyl and methyl groups provide moderate lipophilicity, likely optimizing membrane permeability compared to bulkier analogs (e.g., distyryl derivatives in ) .
- Ring System Differences : Pyrimidine-based analogs () exhibit distinct electronic profiles due to additional nitrogen atoms, which may influence binding to biological targets .
ADMET Considerations
- Metabolism: The cyano group may undergo enzymatic conversion to amides or carboxylic acids, a pathway observed in related pyridine derivatives .
- Toxicity : Perfluorinated analogs () exhibit persistence in biological systems, but the target’s lack of fluorine suggests lower bioaccumulation risk .
Biological Activity
Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is an organic compound classified as a pyridine derivative. It features a unique combination of functional groups, including a cyano group, an ethyl group, and a methyl group attached to a pyridine ring, along with a thioester functional group. This structure contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 250.32 g/mol
- CAS Number : 632291-79-3
Synthesis
The compound is typically synthesized through the reaction of 3-cyano-6-ethyl-5-methylpyridine with methyl thioacetate, often using bases like sodium hydride or potassium carbonate under reflux conditions to facilitate nucleophilic substitution reactions. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano and thioester groups are pivotal for its reactivity and binding affinity, potentially influencing various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this compound have shown effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents. In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at micromolar concentrations .
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar pyridine derivatives can act on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition could lead to therapeutic effects in conditions such as cancer and bacterial infections.
Table of Biological Activities
Related Research
- Synthesis and Evaluation of Analogues : A study synthesized various analogues of this compound, evaluating their biological effects on cancer cell lines. The findings indicated that structural modifications significantly influenced their anticancer properties.
- Enzyme Interaction Studies : Research focused on the interaction of similar compounds with DHFR revealed that modifications in the pyridine structure could enhance binding affinity and increase inhibitory potency against cancer cell growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridin-2-ylthio position. A common approach involves reacting a pyridine-2-thione precursor (e.g., 3-cyano-6-ethyl-5-methylpyridin-2(1H)-thione) with methyl chloroacetate in ethanol under reflux, using sodium acetate as a base to deprotonate the thiol group . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thione:chloroacetate), reaction time (3–6 hours), and temperature (60–80°C). Post-reaction purification via recrystallization (ethanol/water) yields >85% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thioether linkage at C2, methyl/ethyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 293.08).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For pyridine-thioacetates, monoclinic systems (space group P2₁/c) are typical .
Q. How can thermal and hydrolytic stability be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours in sealed vials; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; quantify intact compound using UV-Vis (λ~270 nm for pyridine absorbance) .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano and thioether groups lower LUMO energy (-1.8 eV), enhancing electrophilicity at the pyridine ring. Solvent effects (ethanol) are incorporated via the SMD model .
Q. How can mechanistic discrepancies in thioether bond formation be resolved during synthesis?
- Methodological Answer : Competing pathways (SN2 vs. radical mechanisms) are tested via:
- Kinetic Studies : Monitor reaction progress under varying light/dark conditions (radical inhibitors like TEMPO reduce yields if mechanism is radical-based).
- Isotopic Labeling : Use deuterated ethanol (CD₃CD₂OD) to track solvent participation in transition states via ²H NMR .
Q. What strategies link structural modifications to bioactivity in pesticidal or pharmaceutical applications?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing ethyl with propyl or cyano with nitro). Test bioactivity against target enzymes (e.g., acetylcholinesterase inhibition for pesticidal activity).
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., pyridine-thioacetates binding to cytochrome P450). Validate with IC₅₀ assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
